4-Nitro-2-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
4-Nitro-2-(trifluoromethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H3F3N2O3 and a molecular weight of 232.12 g/mol . It is a solid compound known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a benzoxazole ring. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole typically involves the reaction of 2-amino-3-nitrophenol with trifluoroacetic anhydride . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the benzoxazole ring is further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
4-Nitro-2-(trifluoromethyl)benzo[d]oxazole can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzo[d]oxazole: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
2-Nitrobenzo[d]oxazole: Has the nitro group at a different position, leading to different reactivity and properties.
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)7-12-6-4(13(14)15)2-1-3-5(6)16-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGNYLHXPFQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619243 |
Source
|
Record name | 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573759-00-9 |
Source
|
Record name | 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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